![molecular formula C17H13FN2O2 B5696104 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide](/img/structure/B5696104.png)
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide involves the inhibition of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By blocking BTK activity, 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide prevents the activation and proliferation of B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects, including the suppression of B-cell activation and proliferation, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development and application of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide. One potential direction is the combination of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide with other drugs or immunotherapies to enhance its anti-tumor activity and reduce the risk of drug resistance. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide in clinical trials to optimize dosing and improve patient outcomes. Additionally, the development of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide analogs with improved properties and efficacy is also a promising direction for future research.
Synthesemethoden
The synthesis of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be improved through further purification techniques.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide also exhibits potent immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-8-6-15(7-9-16)20-17(21)13(11-19)10-12-2-4-14(18)5-3-12/h2-10H,1H3,(H,20,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZRNSRESMHCHT-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.